Glisoprenin B

ACAT Inhibition Macrophage Cholesterol Esterification In vitro Pharmacology

Glisoprenin B is a natural polyprenol inhibitor of acyl-CoA cholesterol acyltransferase (ACAT), an enzyme central to cholesterol esterification. First isolated in 1992 from the fermentation broth of the fungus Gliocladium sp.

Molecular Formula C45H82O6
Molecular Weight 719.1 g/mol
CAS No. 144376-63-6
Cat. No. B126145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlisoprenin B
CAS144376-63-6
Synonymsglisoprenin B
Molecular FormulaC45H82O6
Molecular Weight719.1 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)CCCC(C)(CCCC(C)(CCCC(C)(CCCC1(CCC(O1)C(C)(C)O)C)O)O)O
InChIInChI=1S/C45H82O6/c1-36(18-11-19-37(2)21-13-23-39(4)26-35-46)20-12-22-38(3)24-14-27-42(7,48)28-15-29-43(8,49)30-16-31-44(9,50)32-17-33-45(10)34-25-40(51-45)41(5,6)47/h18,21-22,26,40,46-50H,11-17,19-20,23-25,27-35H2,1-10H3/b36-18+,37-21+,38-22+,39-26+
InChIKeyJVMGRPXMVYGAQN-QYOQUFJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glisoprenin B (CAS 144376-63-6): Chemical Identity and ACAT Inhibition Baseline for Research Procurement


Glisoprenin B is a natural polyprenol inhibitor of acyl-CoA cholesterol acyltransferase (ACAT), an enzyme central to cholesterol esterification [1]. First isolated in 1992 from the fermentation broth of the fungus Gliocladium sp. FO-1513 [2], its structure was elucidated as an oxidative derivative of its close analog, Glisoprenin A, characterized by a C45H82O6 framework with a central furan ring [3]. As a microbial-derived natural product, Glisoprenin B is exclusively available for non-clinical research applications .

Product Identity

Microbial natural product – polyprenol ACAT inhibitor

Source & Chemotype

Gliocladium sp. fermentation; oxidative polyisoprenoid with multiple stereocenters

Research Use

Non-clinical ACAT inhibition and cholesterol esterification studies only

Glisoprenin B vs. Generic ACAT Inhibitors: Why Chemical Identity and Provenance Define Functional Outcomes


Substituting Glisoprenin B with a generic ACAT inhibitor or a related glisoprenin analog is scientifically unsound due to the compound's unique structure-activity profile. Glisoprenin B is not merely a less active version of Glisoprenin A; it is an oxidative modification that demonstrates distinct, and in a relevant cellular context superior, potency [1]. Furthermore, the compound's natural product origin introduces stereochemical complexity and a specific polyisoprenoid backbone that cannot be replicated by synthetic small-molecule ACAT inhibitors . These structural differences translate into quantifiable variations in activity across different biological systems, as detailed in the quantitative evidence below [2].

Glisoprenin B Glisoprenin A Oxidative modification may alter cellular assay response; direct substitution risks shifting activity context
Glisoprenin B Synthetic ACAT inhibitor Natural polyprenol backbone & stereochemistry not replicated; class-level potency profiles may not transfer

Quantitative Evidence for Glisoprenin B: Data-Driven Differentiation for ACAT Inhibitor Research


Cellular Potency Superiority: Glisoprenin B Demonstrates 2.1-Fold Higher Potency than Glisoprenin A in Macrophages

In a direct head-to-head comparison, Glisoprenin B exhibits superior potency to its closest analog, Glisoprenin A, in a cellular model of ACAT activity. The IC50 for Glisoprenin B was determined to be 0.57 µM in a J774 macrophage assay, which is approximately 2.1-fold more potent than the 1.2 µM IC50 value recorded for Glisoprenin A under identical conditions [1]. This is particularly significant as it represents a reversal of the trend observed in the cell-free enzyme assay, highlighting a specific advantage of Glisoprenin B in a more physiologically relevant context.

Cellular ACAT Potency
Head-to-head
IC50 0.57 µM vs Glisoprenin A 1.2 µM
2.1-fold difference in J774 macrophages
Supports macrophage ACAT model endpoint review
Data to verify under independent conditions
ACAT Inhibition Macrophage Cholesterol Esterification In vitro Pharmacology

Enzymatic Potency Relative to Other Microbial ACAT Inhibitors: Class-Level Positioning in a Cell-Free Assay

In a class-level inference using cross-study comparable data from a standard rat liver microsome ACAT assay, Glisoprenin B (IC50 = 61 µM) demonstrates a potency profile that is distinguishable from other microbial ACAT inhibitors. For instance, the GERI-BP001 series (M, A, B) show IC50 values of 42, 94, and 40 µM respectively [1], while pyripyropenes and purpactins represent other distinct chemotypes with varying potencies [2]. This data positions Glisoprenin B within a specific tier of moderate microsomal potency, a key parameter for researchers selecting from a library of natural product ACAT inhibitors where different degrees of enzymatic inhibition are required.

Microsomal ACAT Potency
Class-level
IC50 61 µM (rat liver microsomes)
Comparator context: GERI-BP001 B 40 µM, Glisoprenin A 46 µM
Positions within moderate microsomal potency tier
Cross-study comparison; source-specific review advised
ACAT Inhibition Enzyme Assay Microsomal Activity

In Vivo Functional Evidence: Oral Glisoprenin B Reduces Cholesterol Absorption in Hamsters

A key differentiator for Glisoprenin B is its demonstrated in vivo functional activity. In an oral dosing study, administration of 50 mg/kg Glisoprenin B to hamsters resulted in a 25% reduction in intestinal cholesterol absorption . This finding is crucial as it validates the compound's ability to engage its target (ACAT) and produce a quantifiable physiological effect in a whole animal model, a standard not met by many early-stage ACAT inhibitors [1]. This evidence supports its utility as a tool compound for in vivo studies of lipid metabolism and absorption.

In Vivo Cholesterol Absorption
Supporting evidence
25% reduction at 50 mg/kg oral dose in hamster model
Supports in vivo cholesterol absorption model context
Single-dose model data; further validation recommended
In Vivo Pharmacology Cholesterol Absorption Metabolic Study

Structural Identity as a Functional Differentiator: Glisoprenin B's Oxidative Core Defines its Unique Profile

While a direct quantitative comparison is not available, the structural elucidation provides a definitive class-level inference for differentiation. Glisoprenin B is not merely a close analog but an oxidative modification of Glisoprenin A, a change that likely accounts for its unique activity profile [1]. As a member of the polyprenol class, its complex, stereospecific structure (with defined stereocenters at 19S, 23R, 27R, 2S, 5R) distinguishes it from other small-molecule ACAT inhibitors, which often possess simpler, achiral, or more rigid scaffolds. This structural complexity is the underlying reason for the observed differences in cellular vs. enzymatic potency, making it a distinct research tool.

Structural Identity
Class-level
Oxidative modification of Glisoprenin A; stereocenters at 19S,23R,27R,2S,5R
Distinct chemotype for SAR differentiation
Qualitative structural attribution; no direct activity quantification
Natural Product Chemistry Structure-Activity Relationship Polyisoprenoid

Glisoprenin B Research and Industrial Application Scenarios


Investigating Cellular Cholesterol Trafficking and Foam Cell Formation

Based on its superior potency in a J774 macrophage assay (IC50 = 0.57 µM) compared to its analog Glisoprenin A , Glisoprenin B is the preferred choice for in vitro studies of cholesterol esterification in macrophages. This is particularly relevant for research into atherosclerotic foam cell development, where ACAT activity is a key regulator. The compound's cellular activity profile makes it a more effective tool for dissecting these pathways than less potent analogs.

In Vivo Tool for Studying Intestinal Cholesterol Absorption

The documented ability of oral Glisoprenin B to inhibit cholesterol absorption by 25% in a hamster model positions it as a valuable in vivo probe for metabolic research. It can be used to validate the role of ACAT in intestinal lipid uptake and to study the downstream physiological effects of modulating this pathway in a whole animal system. This application is supported by the compound's clear in vivo functional evidence.

Natural Product Library Screening and Structure-Activity Relationship (SAR) Studies

As a structurally defined oxidative derivative of Glisoprenin A within the polyprenol class , Glisoprenin B serves as a unique chemotype in natural product libraries. Researchers focusing on ACAT inhibitors can use it as a distinct comparator in SAR studies to understand how subtle structural modifications (e.g., oxidation state, stereochemistry) impact both enzymatic (microsomal IC50 = 61 µM) and cellular (macrophage IC50 = 0.57 µM) potency [3]. Its availability as a reference standard is crucial for dereplication and characterization of novel microbial extracts.

Biocontrol Research in Plant Pathology

Preliminary evidence suggests that Glisoprenin B can interfere with appressorium formation in Magnaporthe grisea, the rice blast fungus . This opens an application scenario in agricultural biocontrol research, where the compound can be used as a tool to study fungal pathogenesis and as a lead structure for developing novel fungicidal agents. This use case is supported by the compound's origin from a known fungal species, Gliocladium sp.

Application
Selection Property
Validation Focus
Macrophage foam cell research
Macrophage ACAT inhibition context
Foam cell formation endpoints
Intestinal cholesterol absorption studies
Oral dosing model response context
Intestinal lipid uptake endpoints
Natural product SAR studies
Oxidative polyprenol chemotype
SAR differentiation from analogs
Fungal pathogenesis research
Anti-fungal model context
Appressorium formation assays

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